molecular formula C12H16O2 B11997578 4-Cyclohexylbenzene-1,2-diol CAS No. 1134-37-8

4-Cyclohexylbenzene-1,2-diol

Cat. No.: B11997578
CAS No.: 1134-37-8
M. Wt: 192.25 g/mol
InChI Key: CHPDWZOITMMWOU-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzene-1,2-diol is an organic compound with the molecular formula C12H16O2 It consists of a benzene ring substituted with a cyclohexyl group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of 4-cyclohexylbenzene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions, with the presence of a suitable solvent such as acetone or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclohexylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclohexylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylbenzene-1,3-diol
  • 4-Cyclohexylbenzene-1,4-diol
  • 4-Cyclohexylphenol

Uniqueness

4-Cyclohexylbenzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positional arrangement influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

1134-37-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-cyclohexylbenzene-1,2-diol

InChI

InChI=1S/C12H16O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2

InChI Key

CHPDWZOITMMWOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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